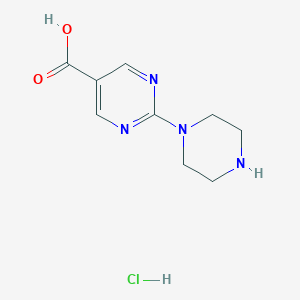![molecular formula C16H24N2OS B2827630 N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 298193-66-5](/img/structure/B2827630.png)
N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is an organic compound that integrates a piperidine ring, a benzo[b]thiophene core, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Stepwise Synthesis:
Piperidine Introduction: Begin with 4,5,6,7-tetrahydrobenzo[b]thiophene. Employ nucleophilic substitution to introduce the piperidin-1-ylmethyl group.
Acetamidation: React the intermediate with acetic anhydride under mild conditions to form the acetamide group.
Cyclization Method:
Formation of Piperidine Ring: Utilize cyclization reactions, starting from precursors that lead to the piperidin-1-ylmethyl configuration.
Final Product Formation: Employ condensation reactions to attach the acetamide group.
Industrial Production Methods:
Batch Production: Often utilizes stepwise organic synthesis in controlled reaction vessels.
Continuous Flow Synthesis: Employs advanced continuous reactors for a streamlined and efficient production process, reducing by-products and enhancing yield.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation at the sulfur atom of the thiophene ring or at the piperidine nitrogen.
Reduction: Reduction reactions can reduce the acetamide group to an amine under strong reductive conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, given the appropriate activating groups.
Common Reagents and Conditions:
Oxidation: Utilizing oxidants such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration under controlled conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halo- and nitro-substituted: derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Utilized as an intermediate in synthesizing complex organic molecules.
Acts as a precursor for producing biologically active compounds.
Biology and Medicine:
Investigated for its potential as a pharmacophore in drug design.
May serve as a ligand in receptor studies, aiding in the understanding of receptor-ligand interactions.
Industry:
Applied in material sciences for developing novel polymers and materials with unique properties.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets:
Binding Affinity: Exhibits binding affinity towards certain receptor sites, modulating their biological activity.
Pathways Involved: Can influence pathways related to neurotransmission, as the piperidine ring is a common motif in neuromodulatory agents.
Vergleich Mit ähnlichen Verbindungen
N-(3-(Methylpiperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar structure but with a methyl group, showing differences in solubility and receptor affinity.
N-(3-(Morpholin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Incorporates a morpholine ring instead of piperidine, leading to variations in chemical reactivity and biological effects.
What do you think of this article so far? Shall we delve deeper into any specific section?
Eigenschaften
IUPAC Name |
N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12(19)17-16-14(11-18-9-5-2-6-10-18)13-7-3-4-8-15(13)20-16/h2-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLANSRWPQUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2827554.png)
![1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2827555.png)

![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)


![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827563.png)


![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2827567.png)

